Acetyl Angiotensinogen (1-14), porcine
Description
Overview of the Renin-Angiotensin System (RAS) in Fundamental Biology
The Renin-Angiotensin System (RAS), also known as the Renin-Angiotensin-Aldosterone System (RAAS), is a complex hormonal network vital for regulating blood pressure, and fluid and electrolyte balance. citeab.comglpbio.comyoutube.com Initially understood as a simple linear cascade, the RAS is now recognized as a multifaceted system with both systemic (endocrine) and local (paracrine, autocrine, and intracrine) functions in tissues like the heart, kidneys, blood vessels, and brain. citeab.comyoutube.comadooq.com
Classical Renin-Angiotensin-Aldosterone System (RAAS) Cascade
The classical RAAS cascade is a cornerstone of cardiovascular physiology. nih.govnih.gov It is initiated when the kidneys release the enzyme renin in response to low blood pressure, decreased sodium delivery, or sympathetic nervous system stimulation. nih.govgenecards.org Renin then cleaves its substrate, angiotensinogen (B3276523), a protein produced by the liver, to form the inactive decapeptide, Angiotensin I (Ang I). citeab.comgenecards.orglibretexts.org
Angiotensin-Converting Enzyme (ACE), found predominantly on the surface of vascular endothelial cells in the lungs and other tissues, subsequently converts Angiotensin I into the potent octapeptide, Angiotensin II (Ang II). citeab.comlibretexts.orggenecards.org Angiotensin II is the primary effector of the classical RAS, exerting its effects by binding to specific receptors, most notably the AT1 receptor. echelon-inc.combiocrick.com This binding triggers a series of physiological responses aimed at increasing blood pressure, including:
Vasoconstriction: Narrowing of blood vessels, which increases systemic vascular resistance. citeab.com
Aldosterone (B195564) Secretion: Stimulation of the adrenal cortex to release aldosterone, a hormone that promotes sodium and water reabsorption in the kidneys. citeab.comglpbio.com
Sympathetic Nervous System Activation: Enhancing the release of norepinephrine, further contributing to vasoconstriction and increased heart rate. genecards.org
Antidiuretic Hormone (ADH) Release: Stimulating the pituitary gland to release ADH, which increases water retention. genecards.org
Overactivity of the classical RAAS is implicated in the development and progression of hypertension and heart failure. glpbio.comnih.gov
Emerging Branches and Alternative Pathways in RAS Research
Research has unveiled alternative, or non-classical, branches of the RAS that often counterbalance the actions of the classical pathway. nih.govnih.gov These emerging pathways involve different enzymes and bioactive peptides with distinct physiological roles. pharmainfonepal.com
A key enzyme in the alternative pathway is Angiotensin-Converting Enzyme 2 (ACE2). ACE2 can cleave Angiotensin II to form Angiotensin-(1-7). pharmainfonepal.com Angiotensin-(1-7) acts through its own receptor, the Mas receptor, to promote vasodilation, and anti-inflammatory, and anti-fibrotic effects, effectively opposing the actions of Angiotensin II. nih.govpharmainfonepal.com
Other important peptides in these alternative pathways include:
Angiotensin-(1-9): Formed from Angiotensin I by ACE2, this peptide can be further converted to Angiotensin-(1-7). adooq.com
Angiotensin III and IV: These are further breakdown products of Angiotensin II and have their own biological activities and receptors. echelon-inc.com
Alamandine: A peptide derived from Angiotensin-(1-7) that also has vasodilatory effects. adooq.compharmainfonepal.com
The balance between the classical and alternative pathways is crucial for maintaining cardiovascular homeostasis, and dysregulation in these systems is an active area of investigation in various diseases. nih.govnih.gov
Angiotensinogen and its Peptide Fragments as Research Substrates
Angiotensinogen, the sole precursor for all angiotensin peptides, is a member of the serine protease inhibitor (serpin) family. While its primary recognized function is to serve as the substrate for renin, studies have shown that both the full-length protein and its cleavage product, des(angiotensin I)angiotensinogen, may have other biological roles, such as inhibiting angiogenesis.
In biochemical research, angiotensinogen and its various fragments are indispensable tools. Synthetic peptide fragments corresponding to different parts of the angiotensinogen sequence are widely used as substrates in enzymatic assays to study the activity and kinetics of RAS enzymes like renin, ACE, and ACE2. These substrates are often modified to facilitate detection, for instance, by including fluorogenic or chromogenic groups.
The use of species-specific angiotensinogen fragments is critical due to the stringent substrate specificity of renin. nih.gov For example, porcine renin is known to cleave primate angiotensinogen inefficiently because of differences in the amino acid sequence at the cleavage site. nih.gov This highlights the importance of using homologous substrates, such as porcine angiotensinogen fragments, when studying the porcine RAS or using porcine-derived enzymes.
Significance of Acetyl Angiotensinogen (1-14), porcine as a Research Tool and Substrate in Angiotensinogen Processing Studies
This compound is a chemically synthesized peptide with the amino acid sequence: Ac-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser-OH . citeab.com This tetradecapeptide corresponds to the first 14 amino acids at the N-terminus of porcine angiotensinogen, the region containing the renin cleavage site. adooq.com
Its primary significance lies in its function as a specific substrate for the enzyme renin. adooq.com In research settings, it is used to measure the enzymatic activity of renin in various biological samples. The cleavage of this substrate by renin releases Angiotensin I (the first 10 amino acids) and a smaller fragment. The rate of this cleavage can be quantified to determine the kinetic parameters of the enzyme.
The N-terminal acetylation of the peptide serves a crucial purpose: it increases the peptide's stability by preventing its degradation by aminopeptidases, enzymes that cleave amino acids from the N-terminus. This modification ensures that the primary enzymatic reaction being observed is the specific cleavage by renin.
Research using synthetic porcine angiotensinogen fragments has been vital for understanding the substrate specificity of renin. For instance, kinetic studies have elucidated the critical role of specific amino acids around the cleavage site for efficient enzyme activity.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Full Name | This compound |
| Sequence | Ac-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser-OH |
| Molecular Formula | C₈₇H₁₂₅N₂₁O₂₁ |
| Molecular Weight | 1801.05 g/mol |
| CAS Number | 66641-26-7 |
| Primary Use | Research substrate for renin |
Data sourced from commercial suppliers and chemical databases. citeab.com
Table 2: Example Kinetic Data for Human Renin with Synthetic Tetradecapeptide Substrates
| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
|---|---|---|---|
| Human Tetradecapeptide | 10.6 ± 1.2 | 3.1 ± 0.2 | 2.9 x 10⁵ |
| Porcine Tetradecapeptide | 13.9 ± 1.5 | 4.8 ± 0.3 | 3.5 x 10⁵ |
| Rat Tetradecapeptide | 19.3 ± 2.1 | 1.1 ± 0.1 | 0.6 x 10⁵ |
This table presents example kinetic constants for the cleavage of different species-specific synthetic tetradecapeptide renin substrates by human renin. Note that K_m is the Michaelis constant, indicating substrate affinity (a lower value means higher affinity), and k_cat is the turnover number, representing the catalytic rate. The k_cat/K_m ratio is a measure of catalytic efficiency. This data illustrates the differences in enzyme kinetics based on the substrate's primary sequence. nih.gov
This type of detailed research finding, enabled by tools like this compound, is fundamental to developing a deeper molecular understanding of the Renin-Angiotensin System and its role in health and disease.
Structure
2D Structure
Properties
Molecular Formula |
C87H125N21O21 |
|---|---|
Molecular Weight |
1801.1 g/mol |
IUPAC Name |
(3S)-3-acetamido-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C87H125N21O21/c1-12-49(10)72(107-80(122)63(36-53-24-28-57(112)29-25-53)102-82(124)70(47(6)7)105-73(115)58(20-16-30-92-87(88)89)96-78(120)65(39-69(113)114)95-50(11)110)84(126)103-66(38-55-41-91-44-94-55)85(127)108-31-17-21-68(108)81(123)100-61(34-51-18-14-13-15-19-51)75(117)99-64(37-54-40-90-43-93-54)77(119)97-59(32-45(2)3)74(116)98-60(33-46(4)5)79(121)106-71(48(8)9)83(125)101-62(35-52-22-26-56(111)27-23-52)76(118)104-67(42-109)86(128)129/h13-15,18-19,22-29,40-41,43-49,58-68,70-72,109,111-112H,12,16-17,20-21,30-39,42H2,1-11H3,(H,90,93)(H,91,94)(H,95,110)(H,96,120)(H,97,119)(H,98,116)(H,99,117)(H,100,123)(H,101,125)(H,102,124)(H,103,126)(H,104,118)(H,105,115)(H,106,121)(H,107,122)(H,113,114)(H,128,129)(H4,88,89,92)/t49-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,70-,71-,72-/m0/s1 |
InChI Key |
IUJUQXJOVSWPHY-RAUHZCGLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C |
Origin of Product |
United States |
Biochemical Characteristics and Production Methodologies for Academic Investigation of Acetyl Angiotensinogen 1 14 , Porcine
Rationale for N-terminal Acetylation in Peptide Research
N-terminal acetylation is a crucial chemical modification in peptide synthesis, involving the addition of an acetyl group to the N-terminal amino group of a peptide. wikipedia.org This modification is frequently employed in the production of research-grade peptides like Acetyl Angiotensinogen (B3276523) (1-14), porcine, for several strategic reasons. Primarily, acetylation neutralizes the positive charge at the peptide's N-terminus. jpt.combiosyn.com This is significant because in their native context, most intracellular proteins are acetylated, meaning the acetylated synthetic peptide more accurately mimics the structure of the corresponding segment within the full-length protein. lifetein.comsigmaaldrich.com
Furthermore, this modification confers increased stability to the peptide. lifetein.com The free N-terminus of a non-acetylated peptide is susceptible to degradation by exopeptidases and aminopeptidases, enzymes that cleave amino acids from the end of a peptide chain. jpt.combiosyn.com By blocking the N-terminus with an acetyl group, the peptide becomes resistant to this enzymatic degradation, thereby increasing its metabolic stability and half-life in in vitro and in vivo experimental systems. lifetein.comsigmaaldrich.com This enhanced stability is critical for ensuring that the peptide remains intact to exert its biological effects in research assays. lifetein.com The modification can also influence the peptide's ability to enter cells and may impact its binding affinity in assays by removing the charge from the N-terminus. lifetein.com
Solid-Phase Peptide Synthesis (SPPS) for Acetyl Angiotensinogen (1-14), porcine Production
Solid-Phase Peptide Synthesis (SPPS) is the standard and most efficient method for chemically producing peptides such as this compound for research purposes. bachem.comnih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a polymer resin. bachem.com The core principle of SPPS simplifies the entire synthesis process because excess reagents and soluble by-products are easily removed by filtration and washing at the end of each step, which is a significant advantage over solution-phase synthesis. bachem.com
The synthesis process follows a repeated cycle of steps for each amino acid added:
Deprotection: The temporary protecting group on the N-terminal amino acid of the resin-bound peptide chain is removed. The Fluorenylmethyloxycarbonyl (Fmoc) protecting group is commonly used in modern SPPS. beilstein-journals.org
Activation and Coupling: The next amino acid in the sequence, with its own N-terminus protected, is activated at its carboxyl group and then reacted with the newly deprotected N-terminus of the resin-bound chain, forming a new peptide bond. beilstein-journals.org Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) often used with an additive like 1-Hydroxybenzotriazole (HOBt). nih.gov
Washing: The solid support is thoroughly washed to remove all excess reagents and by-products before the next cycle begins. bachem.com
This cycle is repeated until the full 14-amino-acid sequence of Angiotensinogen (1-14) is assembled on the resin. The N-terminal acetylation is typically performed as the final step on the fully assembled, resin-bound peptide. After the final N-terminal protecting group is removed, acetic anhydride (B1165640) or another acetylating agent is used to cap the N-terminus. Finally, the completed acetylated peptide is cleaved from the resin support and all side-chain protecting groups are removed, usually with a strong acid cocktail containing scavengers like trifluoroacetic acid (TFA). beilstein-journals.orgnih.gov
Purity Assessment and Analytical Standards in Research Peptide Preparation
The purity of a synthetic peptide is defined as the percentage of the product that consists of the correct target peptide sequence. creative-proteomics.com Following synthesis and cleavage, the crude peptide product contains not only the desired peptide but also various impurities. jpt.com These impurities can include truncated sequences (peptides missing one or more amino acids), deletion sequences (where an amino acid was skipped during synthesis), and sequences with incomplete removal of protecting groups. creative-proteomics.comalmacgroup.com
High-Performance Liquid Chromatography (HPLC) is the primary and most widely used analytical technique for determining the purity of synthetic peptides. mtoz-biolabs.comaltabioscience.com Specifically, Reverse-Phase HPLC (RP-HPLC) is the standard method employed. creative-proteomics.commtoz-biolabs.com
The fundamental principle of RP-HPLC is the separation of components in a mixture based on their hydrophobicity. mtoz-biolabs.com The process involves:
Stationary Phase: A non-polar column, typically packed with silica (B1680970) particles that have been chemically modified with hydrophobic alkyl chains (e.g., C18). mtoz-biolabs.comcreative-proteomics.com
Mobile Phase: A polar solvent system, usually a mixture of water and an organic solvent like acetonitrile, with an acidic modifier such as trifluoroacetic acid (TFA) added. altabioscience.commtoz-biolabs.com
The peptide sample is injected into the system and carried through the column by the mobile phase. mtoz-biolabs.com Peptides and their impurities interact with the hydrophobic stationary phase to varying degrees; more hydrophobic molecules bind more strongly and thus take longer to elute from the column. mtoz-biolabs.com Typically, a gradient elution is used, where the concentration of the organic solvent in the mobile phase is gradually increased, causing the bound peptides to elute in order of increasing hydrophobicity. mtoz-biolabs.com
A detector, commonly a UV detector set at a wavelength of 210-220 nm where the peptide bond absorbs light, measures the components as they exit the column. creative-proteomics.comaltabioscience.comcreative-proteomics.com The output is a chromatogram, which displays a series of peaks, each representing a different component. A pure peptide will ideally show a single, sharp peak. creative-proteomics.com The purity is calculated by integrating the area of the main peak corresponding to the target peptide and expressing it as a percentage of the total area of all peaks in the chromatogram. creative-proteomics.com This method, often coupled with mass spectrometry (HPLC-MS) to confirm the molecular weight of the main peak and impurities, provides a reliable and quantitative assessment of peptide purity. jpt.commtoz-biolabs.com
Table 1: Typical Parameters for RP-HPLC Purity Analysis of Peptides
| Parameter | Typical Specification | Purpose |
|---|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm | The non-polar stationary phase for separating peptides based on hydrophobicity. creative-proteomics.com |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | The primary aqueous solvent. TFA is an ion-pairing agent that improves peak shape. altabioscience.com |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | The organic solvent used to elute the peptide from the column. altabioscience.commtoz-biolabs.com |
| Gradient | Linear gradient of increasing Mobile Phase B | Gradually increases solvent hydrophobicity to elute components with different affinities. mtoz-biolabs.com |
| Flow Rate | ~1.0 mL/min | Controls the speed at which the mobile phase passes through the column. |
| Detection | UV at 210-220 nm | Wavelength at which the peptide backbone bond absorbs light, allowing for quantification. creative-proteomics.com |
| Temperature | Ambient or controlled (e.g., 25-40 °C) | Stable temperature ensures reproducible retention times. |
Table 2: Table of Compounds | Compound Name | | | :--- | | this compound | | Acetic anhydride | | Acetonitrile | | Angiotensinogen | | N,N'-diisopropylcarbodiimide (DIC) | | 1-Hydroxybenzotriazole (HOBt) | | Trifluoroacetic Acid (TFA) | | Water |
Enzymatic Interactions and Processing Dynamics of Angiotensinogen 1 14 Derivatives in Research Contexts
Renin-Mediated Cleavage of Angiotensinogen (B3276523) (1-14) in Vitro Systems
The first and rate-limiting step in the classical RAS pathway is the cleavage of angiotensinogen by the highly specific aspartyl protease, renin. nih.govahajournals.org In vitro systems utilizing porcine angiotensinogen (1-14) as a substrate are fundamental for examining this primary enzymatic reaction. ahajournals.org
Renin exhibits high substrate specificity, with angiotensinogen being its only known natural substrate. nih.gov It cleaves the bond between Leucine (10) and Leucine (11) (in the case of human angiotensinogen) or Leucine (10) and Valine (11) (in porcine angiotensinogen) at the N-terminus of the molecule to generate Angiotensin I. nih.govahajournals.org Studies on the enzymatic kinetics of this reaction provide insights into the efficiency and regulation of the RAS.
Kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), are determined to quantify the affinity of renin for its substrate. Research has shown that the catalytic efficiency of renin can be significantly influenced by its localization. For instance, studies comparing soluble renin with renin bound to cell membranes have demonstrated a marked increase in substrate affinity for the membrane-bound form. Membrane-bound renin was found to have a Kₘ value of 0.15 µM, which is significantly lower than the 1 µM Kₘ value for renin in a soluble phase, indicating a higher affinity. nih.gov This suggests that the cellular microenvironment plays a crucial role in modulating the rate of Angiotensin I production. nih.gov Furthermore, specific binding of porcine renin to cardiac membranes has been observed, with a dissociation constant (Kd) of 0.21 ± 0.11 nmol Ang I/min per mL, demonstrating high-affinity binding that may facilitate local angiotensin production. ahajournals.org
Table 1: Comparative Kinetic Parameters of Renin
| Enzyme Form | Substrate | Kₘ (µM) | Notes |
|---|---|---|---|
| Soluble Renin | Angiotensinogen | 1 | Represents renin in circulation. nih.gov |
| Membrane-Bound Renin | Angiotensinogen | 0.15 | Demonstrates enhanced substrate affinity. nih.gov |
| Porcine Renin | Porcine Cardiac Membranes | 0.21 (Kd) | Indicates high-affinity binding in tissue. ahajournals.org |
The enzymatic action of renin on Acetyl Angiotensinogen (1-14), porcine, results in the liberation of the decapeptide Angiotensin I (Ang I). echelon-inc.comnih.gov This product is, in itself, largely inactive but serves as the immediate precursor for the potent vasoconstrictor, Angiotensin II. britannica.comnih.gov
The generation of Ang I from its substrate is a standard method used in enzyme-kinetic assays to measure renin activity in tissue extracts and plasma. ahajournals.org In these assays, porcine angiotensinogen is often used as the substrate, and the rate of Ang I formation is quantified over time. ahajournals.org
Characterization and quantification of the newly formed Ang I are critical for verifying the enzymatic reaction. High-performance liquid chromatography (HPLC) is a primary tool for separating Ang I from the unreacted substrate and other potential byproducts. nih.gov Following separation, radioimmunoassay (RIA) provides a highly sensitive and specific method for quantifying the amount of Ang I present. nih.govnih.gov Studies on porcine follicular fluid, for example, have used smooth muscle contraction bioassays, amino acid analysis, and RIA to isolate and chemically confirm the presence of Ang I generated from endogenous angiotensinogen by renin. nih.gov
Angiotensin-Converting Enzyme (ACE) and Downstream Processing of Angiotensin I
Following its generation by renin, Angiotensin I is further processed by other peptidases, most notably the Angiotensin-Converting Enzyme (ACE). britannica.comnih.gov This step is a key control point in the RAS and a major target for antihypertensive therapies. nih.gov
Angiotensin-Converting Enzyme (ACE, also known as kininase II) is a zinc-dependent dipeptidyl carboxypeptidase. ahajournals.orgnih.govbohrium.com Its primary function in the RAS is to convert the decapeptide Ang I into the octapeptide Angiotensin II (Ang II). tandfonline.comacs.org It achieves this by cleaving the C-terminal dipeptide, His-Leu, from Ang I. ahajournals.orgacs.org
While ACE is crucial for Ang II formation, it is a relatively non-specific peptidase capable of acting on a variety of peptide substrates, including bradykinin, substance P, and enkephalins. nih.govnih.gov However, its action on Ang I is physiologically paramount. Kinetic studies have been performed to characterize this hydrolysis. The Kₘ value for ACE acting on Ang I has been determined to be 30 x 10⁻⁶ M (30 µM) at its optimal chloride concentration. ahajournals.org This demonstrates a high capacity for processing Ang I in circulation and tissues where ACE is abundant, such as the endothelial cells of the lungs and blood vessels. nih.govnih.gov
Table 2: Kinetic Parameters of ACE for Key Substrates
| Substrate | Kₘ (µM) | Notes |
|---|---|---|
| Angiotensin I | 30 | At optimal chloride concentration. ahajournals.org |
| Bradykinin | 0.85 | At optimal chloride concentration. ahajournals.org |
| Angiotensin-(1-9) | >50 | Shows lower affinity compared to Ang I. nih.gov |
| Angiotensin-(1-7) | >50 | Shows lower affinity compared to Ang I. nih.gov |
The hydrolysis of Ang I by ACE is the principal pathway for the formation of Angiotensin II (Ang II), the primary effector molecule of the classical RAS. nih.govwikipedia.orgnih.gov Ang II exerts potent vasoconstrictor effects and stimulates the release of aldosterone (B195564). britannica.comwikipedia.org
However, the processing of angiotensin peptides is more complex, leading to a variety of other bioactive fragments.
Angiotensin III (Ang III): This heptapeptide (B1575542) is formed by the removal of the N-terminal aspartic acid from Ang II by aminopeptidase (B13392206) A. nih.govwikipedia.org It retains significant biological activity, particularly in stimulating aldosterone production. wikipedia.org
Angiotensin-(1-9): This nonapeptide is generated from Ang I through the action of ACE2 or cathepsin A. nih.govmdpi.com It can then be converted to Ang-(1-7) by ACE. nih.govmdpi.com
Angiotensin-(1-7): This heptapeptide is formed via multiple routes. It can be generated from Ang I by neprilysin, from Ang-(1-9) by ACE, or from Ang II by ACE2. nih.govnih.govmdpi.comphysiology.org Ang-(1-7) often has effects that counterbalance those of Ang II. nih.govscielo.br
Angiotensin-(1-5): ACE can further degrade Ang-(1-7) into the inactive fragment Ang-(1-5). nih.govnih.gov
The identification of these various angiotensin peptides relies on sophisticated analytical techniques. A combination of HPLC for separation followed by RIA or mass spectrometry for specific detection and quantification is the standard approach for accurately profiling the complex mixture of peptides generated from the processing of angiotensinogen derivatives. nih.govtandfonline.com
Contributions of Other Proteases to Angiotensinogen (1-14) Processing Pathways
While the renin-ACE axis represents the classical pathway, it is now well-established that other proteases contribute significantly to the generation and metabolism of angiotensin peptides, forming alternative or "local" RAS pathways. scielo.brahajournals.org These pathways are particularly important in specific tissues like the heart, blood vessels, and kidneys. ahajournals.orgscielo.br
Chymase: This serine protease is a major enzyme for converting Ang I to Ang II in human heart and vascular tissue, operating independently of ACE. nih.govphysiology.orgscielo.br This chymase-dependent pathway is not blocked by ACE inhibitors, which may account for the phenomenon of "aldosterone escape" observed during long-term ACE inhibitor therapy. clinpgx.org
Cathepsins: Lysosomal proteases like Cathepsin D and Cathepsin G can cleave angiotensinogen to form Ang I, providing an alternative to renin. mdpi.com Cathepsin G can also directly convert Ang I to Ang II. mdpi.comscielo.br
Tonin: This serine protease, found in tissues like the salivary glands, can generate Ang II directly from angiotensinogen or from Ang I. mdpi.comscielo.brresearchgate.net
Angiotensin-Converting Enzyme 2 (ACE2): A homolog of ACE, ACE2 functions primarily as a carboxypeptidase that counter-regulates the classical RAS. nih.gov It cleaves a single amino acid from the C-terminus of Ang II to form the vasodilator peptide Ang-(1-7), and from Ang I to form Ang-(1-9). nih.govmdpi.comnih.gov The catalytic efficiency of ACE2 for Ang II is approximately 400-fold higher than for Ang I. nih.gov
Other Enzymes: A host of other enzymes, including kallikreins, trypsin, and various aminopeptidases, are also implicated in the complex processing cascade of angiotensin peptides, contributing to the formation of Ang II, Ang III, and Ang IV. nih.govscielo.brsemanticscholar.org For example, aminopeptidase A (APA) converts Ang II to Ang III, and aminopeptidase N (APN) subsequently converts Ang III to Ang IV. physiology.org
Table 3: Summary of Key Proteases in Angiotensinogen Processing
| Enzyme | Primary Substrate(s) | Primary Product(s) | Role in RAS |
|---|---|---|---|
| Renin | Angiotensinogen | Angiotensin I | Classical pathway; rate-limiting step. nih.gov |
| ACE | Angiotensin I, Bradykinin, Ang-(1-7) | Angiotensin II, Inactive peptides | Classical pathway; forms Ang II. nih.govnih.gov |
| Chymase | Angiotensin I | Angiotensin II | Alternative pathway, prominent in the heart. nih.govscielo.br |
| ACE2 | Angiotensin II, Angiotensin I | Angiotensin-(1-7), Angiotensin-(1-9) | Counter-regulatory pathway. nih.govnih.gov |
| Cathepsin D/G | Angiotensinogen, Angiotensin I | Angiotensin I, Angiotensin II | Alternative pathway. mdpi.comscielo.br |
| Neprilysin | Angiotensin I | Angiotensin-(1-7) | Alternative pathway. nih.govmdpi.com |
| Aminopeptidase A | Angiotensin II | Angiotensin III | Downstream processing. nih.govphysiology.org |
Molecular and Cellular Research Methodologies for Acetyl Angiotensinogen 1 14 , Porcine Studies
In Vitro Enzymatic Activity Assays
In vitro enzymatic assays are fundamental for characterizing the functional activity of components within the renin-angiotensin system. These assays allow for the precise measurement of enzyme kinetics and the screening of potential inhibitors under controlled laboratory conditions.
The activity of renin, the initiating enzyme of the RAS cascade, is a critical parameter in physiological and pathological studies. Plasma renin activity (PRA) is determined by measuring the rate at which renin cleaves its substrate, angiotensinogen (B3276523), to form Angiotensin I (Ang I). labcorp.comoup.com The porcine variant of Angiotensinogen (1-14), with the amino acid sequence Ac-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser-OH, serves as a specific substrate for this purpose in research settings. sigmaaldrich.comapexbt.comadooq.com
The assay principle involves incubating a plasma sample, which contains renin, with either its endogenous angiotensinogen or an exogenous substrate like porcine Angiotensinogen (1-14). labcorp.com The reaction generates Ang I, the concentration of which is then quantified, typically through immunoassays or mass spectrometry. labcorp.comoup.com The results are expressed as the mass of Ang I generated per volume of plasma per unit of time (e.g., ng/mL/hr). nih.gov To measure the total potential renin activity, prorenin (the inactive precursor) can be activated enzymatically with trypsin before the assay is performed. nih.gov While quenched fluorescent substrates based on the ANG (1-14) sequence exist, native angiotensinogen is often preferred for its sensitivity and specificity. nih.gov
Angiotensin-Converting Enzyme (ACE) is a key therapeutic target for managing hypertension. abcam.com Consequently, there is significant research into identifying ACE-inhibitory peptides from natural sources, including porcine tissues. mdpi.comacademicjournals.org In vitro assays are used to screen for and characterize the inhibitory potential of these peptides.
A common method is a spectrophotometric or fluorometric assay using a synthetic substrate for ACE, such as hippuryl-histidyl-leucine (B1329654) (HHL). mdpi.comfrontiersin.org In this assay, ACE cleaves HHL, and the resulting product is measured. When an inhibitory peptide is present, the rate of cleavage decreases, which can be quantified. abcam.commdpi.com The potency of an inhibitor is typically reported as the IC50 value, which is the concentration of the inhibitor required to reduce ACE activity by 50%. Studies have identified several ACE-inhibitory peptides from porcine sources, such as muscle and blood, demonstrating their potential as antihypertensive agents. academicjournals.orguwm.edu.pl For example, peptides derived from porcine loin and hemoglobin have shown significant ACE inhibitory activity in vitro. academicjournals.orgresearchgate.net
| Porcine-Derived Peptide | Source | IC50 Value (μM) | Reference |
|---|---|---|---|
| NPP | Myosin | 290.50 | uwm.edu.pl |
| Val-Phe-Pro-Ser | Pork Loin | Lower than Captopril | researchgate.net |
| YTVF | Hemoglobin | 226 (mg/ml) | academicjournals.org |
| VVYPW | Hemoglobin | 254 (mg/ml) | academicjournals.org |
| TRP | Tropoelastin | 1.3 | mdpi.com |
Analytical Techniques for Peptide Identification and Quantification in Experimental Samples
Accurate identification and quantification of Acetyl Angiotensinogen (1-14), porcine, and its metabolites are crucial for understanding the RAS. This requires highly sensitive and specific analytical methods capable of analyzing complex biological samples.
Mass spectrometry (MS) coupled with liquid chromatography (LC) is the gold standard for peptide analysis due to its high selectivity and sensitivity. nih.gov Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is used to separate peptides from a complex mixture before they are introduced into the mass spectrometer. nih.govphysiology.org For even higher resolution and speed, Ultra-Performance Liquid Chromatography (UPLC) is employed. researchgate.netresearchgate.net
The mass spectrometer identifies peptides based on their mass-to-charge ratio. Tandem mass spectrometry (MS/MS), often performed on a Quadrupole Time-of-Flight (QTOF) instrument, provides structural information by fragmenting the peptide and analyzing the resulting ions. researchgate.netnih.gov This allows for unambiguous peptide sequencing and identification. researchgate.net UPLC-QTOF-MS/MS has been successfully used to identify specific ACE-inhibitory peptides from porcine hydrolysates and to differentiate pork from other meats based on unique peptide markers. researchgate.netnih.gov These methods can simultaneously determine the concentrations of multiple angiotensin peptides in a single run. nih.gov
| Technique | Principle | Application in Porcine Angiotensinogen Research | Reference |
|---|---|---|---|
| RP-HPLC | Separation of peptides based on hydrophobicity. | Used for purification and fractionation of angiotensin peptides from plasma and tissue extracts prior to RIA or MS analysis. | nih.govresearchgate.net |
| UPLC-QTOF-MS/MS | High-resolution separation (UPLC) followed by high-accuracy mass measurement and fragmentation (QTOF-MS/MS). | Identification and sequencing of novel bioactive peptides from porcine sources; verification of porcine-specific peptide markers. | researchgate.netnih.gov |
| LC-MS/MS | Separation by LC followed by fragmentation and detection by tandem MS. | Simultaneous quantification of multiple angiotensin peptides [Ang II, Ang-(1-7), Ang III, Ang IV] in biological samples. | nih.gov |
Radioimmunoassay (RIA) is a classic and highly sensitive immunological technique used for quantifying angiotensin peptides in plasma and tissue extracts. nih.govresearchgate.net The method is based on the principle of competitive binding, where a radiolabeled peptide (e.g., ¹²⁵I-Ang II) competes with the unlabeled peptide in the sample for a limited number of binding sites on a specific antibody. nih.gov
A standard curve is generated using known concentrations of the unlabeled peptide, and the concentration in the unknown sample is determined by interpolation. ahajournals.org Due to potential interference from other proteins and components in plasma, a crucial first step is the extraction and partial purification of the angiotensin peptides from the sample, often using methods like solid-phase extraction (e.g., Sep-Pak C18 cartridges) or solvent extraction. nih.gov The combination of HPLC separation followed by RIA for different fractions enhances the specificity of the measurement, allowing for the distinct quantification of different angiotensin peptides like Ang I and Ang II. nih.govresearchgate.net
Computational and In Silico Approaches in Angiotensinogen (1-14) Research
Computational, or in silico, methods have become invaluable tools in peptide research, offering a way to predict and understand molecular interactions before undertaking expensive and time-consuming laboratory experiments. chcmj.ac.inacs.org These approaches are particularly useful for screening large libraries of peptides for potential bioactivity and for elucidating the structural basis of peptide-enzyme interactions. mdpi.complos.org
Molecular docking is a computational technique used to predict the preferred orientation of a peptide when it binds to a target protein, such as ACE. plos.org This helps to identify key amino acid residues involved in the binding and to estimate the binding affinity. Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the peptide-protein complex over time and to analyze its conformational changes. plos.orgnih.gov These in silico studies have been applied to investigate the binding modes of various inhibitors to ACE and to guide the design of novel, more potent inhibitory peptides. chcmj.ac.inacs.orgplos.org
In Silico Enzymatic Cleavage Site Prediction and Validation
The initial step in assessing the potential of a large precursor peptide like this compound, involves predicting which smaller, potentially bioactive fragments may be released during enzymatic digestion. This process is simulated using computational tools that model the action of specific proteases.
Research Findings:
In silico enzymatic digestion is a high-throughput method used to identify potential bioactive peptides from protein sequences. mdpi.comresearchgate.net This approach utilizes bioinformatics databases and tools, such as BIOPEP-UWM, to simulate the hydrolysis of a parent protein by selected enzymes. mdpi.commdpi.com Researchers can model digestion using single enzymes like papain, pepsin, trypsin, and chymotrypsin (B1334515) or combinations to simulate physiological processes, such as gastrointestinal digestion. mdpi.comnih.gov For instance, pepsin, trypsin, and chymotrypsin are often used in combination to mimic the digestive environment in humans. nih.gov
The prediction process involves submitting the amino acid sequence of the parent protein—in this case, porcine angiotensinogen—into a web-based tool. nih.gov The software then cleaves the sequence according to the known specificities of the chosen enzymes. nih.gov The resulting peptide fragments are then cross-referenced against databases of known bioactive peptides to identify sequences with previously reported activities, which can then be excluded to focus on novel candidates. mdpi.com This predictive analysis allows researchers to forecast the generation of bioactive peptides from a protein precursor, guiding subsequent experimental work. nih.gov The fragments identified through these simulations can then be chemically synthesized and tested in vitro to validate the in silico predictions. mdpi.com
Table 1: Enzymes Commonly Used in In Silico Hydrolysis Simulations
| Enzyme | Typical Cleavage Site Specificity |
|---|---|
| Pepsin | Preferentially cleaves at the C-terminus of hydrophobic and aromatic amino acids such as Phenylalanine, Tryptophan, and Tyrosine. nih.gov |
| Trypsin | Cleaves at the C-terminus of basic amino acids Lysine and Arginine, unless followed by Proline. nih.gov |
| α-Chymotrypsin | Cleaves at the C-terminus of large hydrophobic amino acids like Phenylalanine, Tryptophan, and Tyrosine. nih.gov |
| Papain | Exhibits broad specificity but preferentially cleaves at the C-terminus of Arginine, Lysine, and Phenylalanine. |
| Alcalase | A serine protease with broad specificity, known to produce peptides rich in hydrophobic amino acids. nih.gov |
Molecular Docking Simulations for Enzyme-Peptide Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a peptide) when bound to a second (a receptor, such as an enzyme) to form a stable complex. mdpi.com This method is crucial for understanding the structural basis of a peptide's inhibitory activity against a target enzyme like Angiotensin-Converting Enzyme (ACE).
Research Findings:
Molecular docking simulations are used to investigate the binding mode and affinity between a peptide and its target enzyme. mdpi.com The process begins with obtaining the three-dimensional crystal structure of the target enzyme, often from a repository like the Protein Data Bank (PDB); for example, the structure of human ACE (PDB ID: 1O8A) is commonly used in these studies. researchgate.netmdpi.com In the simulation, water molecules are typically removed from the enzyme structure, and hydrogen atoms are added. mdpi.com
The peptide ligand is then placed in the active site of the enzyme model, and a docking algorithm calculates the most favorable binding poses. mdpi.com The strength of the interaction is quantified by a docking score (e.g., Glide score or S value), where a more negative value indicates a stronger binding affinity and a more potent interaction between the peptide and the enzyme. mdpi.commdpi.com For example, potent ACE inhibitory peptides have been shown to exhibit low docking score S values of less than -10 kcal/mol. mdpi.com
These simulations provide detailed insights into the intermolecular forces stabilizing the enzyme-peptide complex, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com Analysis of these interactions can reveal why certain peptides are potent inhibitors; for instance, a greater number of interactions with key residues in the enzyme's active site often correlates with higher inhibitory activity. researchgate.netmdpi.com This allows researchers to understand the structure-activity relationship and predict the inhibitory potential of novel peptides derived from precursors like this compound. acs.org
Table 2: Example Docking Scores and Interactions for Porcine-Derived Peptides with ACE
| Peptide | IC₅₀ (µM)¹ | Docking Score (S value, kcal/mol)¹ | Key Interacting Residues in ACE Active Site |
|---|---|---|---|
| TRP | 1.3 | -11.1199 | His353, Ala354, Glu384, His513, Tyr523 mdpi.com |
| VLP | 3.9 | -10.9502 | Data not specified |
| LSP | 1.7 | -10.2541 | Data not specified |
| VAP | 1.0 | -10.3512 | Data not specified |
| APG | >1000 | -9.3226 | His353, Ala354, Glu384 mdpi.com |
¹IC₅₀ (half-maximal inhibitory concentration) and docking scores are from studies on peptides found in porcine tropoelastin. mdpi.comnih.gov
Bioinformatics Tools for Peptide Sequence and Activity Analysis
Beyond cleavage and docking, a variety of bioinformatics tools are employed to analyze peptide sequences and predict their physicochemical properties and potential bioactivities. These tools leverage large databases of known proteins and peptides to make statistical and sequence-based predictions.
Research Findings:
Bioinformatics is recognized as an effective mining tool to accelerate the discovery of bioactive peptides encrypted within protein precursors. nih.gov Several web-based applications and databases are central to this process. The BIOPEP-UWM database is a primary resource that not only allows for the simulation of enzymatic hydrolysis but also contains a vast library of known bioactive peptides. mdpi.comnih.gov Researchers can query a peptide sequence against this database to check for profiles of various activities, including ACE inhibition. nih.gov
Another widely used tool is Peptide Ranker , which predicts the probability of a peptide being bioactive based on its sequence. mdpi.comnih.gov It assigns a score, typically between 0 and 1, where a higher score indicates a greater likelihood of bioactivity. nih.gov This allows for high-throughput screening of numerous peptide fragments generated from in silico digestion to prioritize candidates for synthesis and experimental testing. mdpi.com
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models represent another layer of computational analysis. mdpi.commdpi.com QSAR studies aim to find a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com For peptides, this involves using amino acid descriptors to characterize the sequence and structural features to predict their ACE inhibitory potency (e.g., IC₅₀ value). mdpi.commdpi.com Such models, when validated, can significantly reduce the need for extensive wet lab experiments by accurately forecasting the activity of novel peptide sequences. mdpi.com
Table 3: Key Bioinformatics Tools for Peptide Analysis
| Tool/Database | Function | Application in Peptide Research |
|---|---|---|
| BIOPEP-UWM | Database of bioactive peptides and protein sequences; in silico proteolysis simulation. mdpi.comnih.gov | Predicts release of bioactive fragments from a parent protein; identifies potential ACE-inhibitory activity based on sequence motifs. mdpi.com |
| Peptide Ranker | Predicts the probability of a peptide being bioactive. mdpi.comnih.gov | Ranks and prioritizes peptide candidates from a large pool for further experimental validation. nih.gov |
| ProtParam | Computes physicochemical parameters from a protein sequence. | Calculates properties like molecular weight, theoretical isoelectric point (pI), and hydrophobicity. |
| ToxinPred | Predicts the toxicity of a given peptide. nih.gov | Assesses the potential safety of a peptide for therapeutic applications. nih.gov |
| QSAR Models | Quantitative Structure-Activity Relationship models. mdpi.com | Predicts the biological activity (e.g., IC₅₀) of a peptide based on its structural features. mdpi.com |
Experimental Model Systems for Investigating Angiotensinogen 1 14 and Ras Mechanisms
Isolated Tissue and Organ Bath Studies for Functional Analysis
Isolated tissue and organ bath assays are a foundational tool in pharmacology for studying the functional responses of tissues, such as contraction and relaxation, to various stimuli. arvojournals.orgfrontiersin.org This ex vivo technique allows researchers to study the integrated physiological response of a whole tissue, which is the culmination of drug-receptor binding, signal transduction, and second messenger generation. frontiersin.org The versatility of these systems allows for the use of tissues from various species and of different sizes, from murine mesenteric arteries to porcine ileum. arvojournals.orgfrontiersin.org
In the context of RAS research, organ baths are used to:
Assess the direct effects of angiotensin peptides on vascular tone.
Investigate the metabolic conversion of angiotensinogen (B3276523) precursors into active peptides.
Evaluate the efficacy of RAS inhibitors.
For example, studies have used isolated rat aortic rings to characterize the metabolism of angiotensinogen fragment (1-14). nih.gov In these experiments, the tissue is incubated with the substrate, and the resulting metabolites, such as Ang I and Ang II, are identified and quantified, revealing the enzymatic pathways active within the vascular tissue. nih.gov Similarly, the contractile response of tissues like the rat ileum or porcine ciliary arteries to Ang I and Ang II can be measured to test the effectiveness of ACE inhibitors or angiotensin receptor antagonists. frontiersin.orgbiocompare.com These studies demonstrate that the functional effects of Ang I are dependent on its conversion to Ang II, as ACE inhibitors abolish its contractile activity. frontiersin.org
Table 1: Examples of Isolated Tissue and Organ Bath Studies in RAS Research
| Tissue | Species | Substrate/Agonist | Key Finding | Reference(s) |
| Aorta | Rat | Angiotensinogen (1-14) | Identified proAng-12 as a major metabolite, serving as a substrate for Ang I and Ang II generation. | nih.gov |
| Ciliary Artery | Porcine | Angiotensin I, Angiotensin II | Ang II was a more potent vasoconstrictor than Ang I; the effect of Ang I was abolished by an ACE inhibitor. | frontiersin.org |
| Aorta | Rat | Angiotensin II | Long-term Ang II treatment in vivo modulates tissue endothelin-1, an effect blocked by losartan. | uniprot.org |
| Ileum | Rat | Angiotensin I | Used to test the inhibitory activity of newly synthesized ACE inhibitors on AT-I-induced contractions. | biocompare.com |
Cell-Based Assays for Peptide Activity and Intracellular Signaling Pathways
Cell-based assays are indispensable for dissecting the molecular and cellular mechanisms of the RAS. These in vitro models allow for detailed investigation into peptide metabolism, receptor binding, and intracellular signaling cascades in a controlled environment. Human intestinal Caco-2 cells, for instance, have been used to assess the inhibitory activity of peptides on cellular ACE. kidneynews.org
One key application is tracing the metabolic fate of angiotensinogen precursors. Studies using breast cancer cell lines incubated with Angiotensinogen (1-14) have shown that cancer cells produce less of the protective peptide Ang-(1-7) and more Ang I and Ang II compared to control cells. jst.go.jp Interestingly, the formation of Ang-(1-12), an alternative substrate for Ang II, was also higher in cancer cells, pointing to a prevalence of the classical, pro-proliferative RAS pathway in this context. jst.go.jp Such assays help identify the enzymes involved and how their activity may be altered in disease states.
Cell-based systems are crucial for studying how angiotensin peptides interact with their receptors and trigger downstream signaling. The primary receptors for Ang II are the AT1 and AT2 subtypes. ahajournals.org
Receptor Binding Assays: These assays quantify the binding of ligands to receptors on the cell surface. Cultured cells, such as rat mesangial cells, are incubated with radiolabeled angiotensin analogs (e.g., ¹²⁵I-[Sar¹,Ile⁸]–Ang II). ahajournals.org By competing the radioligand with specific non-labeled antagonists for the AT1 receptor (like CV-11974) or the AT2 receptor (like PD123319 or CGP42112A), researchers can determine the density and proportion of each receptor subtype on the cells. ahajournals.org Such studies have revealed that receptor expression can be dynamic; for example, AT2 receptor expression in rat mesangial cells increases as the cells become confluent, suggesting a role in growth inhibition.
Downstream Signaling: Upon binding to the AT1 receptor, Ang II activates multiple intracellular signaling pathways that mediate its diverse effects, including vasoconstriction, inflammation, and cellular growth. physiology.org Cell-based assays are used to map these cascades. Ang II is known to activate G-proteins (Gq/11, G12/13), leading to the generation of second messengers like inositol (B14025) trisphosphate and diacylglycerol. frontiersin.org This in turn activates downstream effectors such as protein kinase C (PKC), and the Ras/Rho and MAPK/ERK pathways. frontiersin.org For instance, studies in Chinese Hamster Ovary (CHO) cells transfected with the AT1 receptor have shown that angiotensin peptides can trigger intracellular calcium mobilization and the phosphorylation of ERK, a key protein in cell growth signaling.
Table 2: Selected Cell-Based Assays for Angiotensin Receptor Signaling
| Cell Line | Peptide/Substrate | Receptor/Pathway Studied | Key Finding | Reference(s) |
| Rat Mesangial Cells | [Sar¹,Ile⁸]Ang II | AT1 / AT2 Receptors | AT2 receptor expression is growth-dependent, increasing upon cell confluence in WKY rats but is low in SHRSP rats. | |
| Breast Cancer Cells (MCF-7, T-47D) | Angiotensinogen (1-14) | Angiotensin Metabolism | Cancer cells show attenuated formation of Ang-(1-7) and higher production of Ang I and Ang II. | jst.go.jp |
| CHO cells (transfected) | Ang-(1-12) | AT1 Receptor, ERK | Ang-(1-12) mobilizes intracellular Ca²⁺ and phosphorylates ERK via its conversion to Ang II. | |
| H9c2 cells | Angiotensin II | PKC-ERK-NF-κB | Ang II increases intracellular ROS and mediators of cardiomyocyte hypertrophy. | |
| Caco-2 cells | Casein Hydrolysate | ACE Activity | Demonstrated cellular ACE inhibition by food-derived peptides. | kidneynews.org |
In Vivo Non-Human Animal Models in RAS Research
In vivo animal models are essential for understanding the integrated physiological and pathophysiological roles of the RAS, as it involves complex interactions between multiple organs. sigmaaldrich.com Genetically modified animal models, particularly in mice and rats, have been fundamental in defining the function of specific RAS components. echelon-inc.comsigmaaldrich.com These models allow for the study of long-term consequences of RAS dysregulation on outcomes like blood pressure, cardiovascular remodeling, and renal damage. echelon-inc.commedchemexpress.com
The pig is a highly valued large animal model for cardiovascular and renal research due to its anatomical and physiological similarities to humans. kidneynews.org This makes porcine models particularly relevant for translational studies. Researchers have developed porcine models of various human diseases where the RAS is implicated, including hypertension, renal artery stenosis, and chronic kidney disease (CKD). physiology.orgahajournals.orgkidneynews.org For example, inducing renal artery stenosis in pigs leads to hypertension, microvascular dysfunction, and loss of renal function, mimicking human renovascular disease. kidneynews.org Studies on pigs have also demonstrated that elevated renal venous pressure can activate the RAS by increasing plasma renin activity. lifetein.com Furthermore, the porcine model has been used to quantify the production of angiotensin peptides within specific tissues, such as the heart, providing direct evidence for a functional local RAS. mdpi.com
Transgenic animal technology has revolutionized RAS research by allowing scientists to study the specific function of a single gene within a complex living system. echelon-inc.comsigmaaldrich.com Models involving the overexpression (transgenic) or deletion (knockout) of RAS components have provided definitive evidence for their roles in health and disease. sigmaaldrich.com
Key examples of transgenic models and their contributions include:
Angiotensinogen (Agt) Knockout Mice: These mice lack the substrate for renin and, consequently, all angiotensin peptides. They exhibit severe hypotension, confirming the fundamental role of the RAS in maintaining blood pressure. ahajournals.org Studies in these mice also showed that the lack of Ang II leads to an upregulation of AT1 receptors in the heart. ahajournals.org
Renin Transgenic Rats: The TGR(mREN2)27 rat, which carries the mouse Ren-2 renin gene, develops severe hypertension. echelon-inc.comsigmaaldrich.com This model has been instrumental in studying the concept of extrarenal RAS, as the hypertension is mediated by Ang II despite suppressed renin levels in the kidneys, pointing to tissues like the adrenal gland as important sites of Ang II production. sigmaaldrich.com
Double Transgenic Models: Mice or rats expressing both human renin and human angiotensinogen are used to overcome the species-specificity of the renin-angiotensinogen reaction. medchemexpress.comsigmaaldrich.com These models develop hypertension and end-organ damage, such as cardiac hypertrophy and nephrosclerosis, providing a powerful tool to study the mechanisms of Ang II-induced pathology and to test species-specific drugs like human renin inhibitors. medchemexpress.com
Table 3: Key Transgenic Animal Models in RAS Research
| Model | Genetic Modification | Key Phenotype/Finding | Reference(s) |
| Angiotensinogen Knockout Mouse | Deletion of the Agt gene | Severe hypotension; upregulation of cardiac AT1 receptors. | ahajournals.org |
| Ren-2 Transgenic Rat | Carries mouse Ren-2 gene | Severe hypertension; evidence for extrarenal RAS function. | echelon-inc.comsigmaaldrich.com |
| Double Transgenic Rat/Mouse | Expression of human renin and human angiotensinogen | Sustained hypertension; cardiac hypertrophy and renal damage; allows testing of human-specific RAS inhibitors. | medchemexpress.comsigmaaldrich.com |
| hACE2 Transgenic Mouse | Expression of human ACE2 | Used as a model for SARS-CoV-2 infection to study the interplay between the virus, RAS, and RAS inhibitors. |
The administration of angiotensinogen precursors, such as Angiotensinogen (1-14) or the dodecapeptide Ang-(1-12), in animal models is a key strategy for investigating the dynamics of local RAS. These studies help elucidate how tissues generate their own angiotensin peptides, often through pathways that are independent of the classical circulating RAS.
Research has shown that Ang-(1-12), which can be formed from Angiotensinogen (1-14), can be directly converted to Ang II by the enzyme chymase, bypassing the traditional ACE-dependent pathway. This is particularly relevant in the human heart, where chymase is a major Ang II-forming enzyme. Studies in rats have shown that Ang-(1-12) is present in the heart and that its levels are higher in spontaneously hypertensive rats (SHRs) compared to normotensive controls, suggesting it may be a precursor for local angiotensin production in cardiac tissue.
The use of these precursors in conjunction with transgenic models provides powerful insights. For instance, in transgenic rats overexpressing components of the RAS, researchers can study how the system responds to further substrate challenge and investigate the mechanisms of end-organ damage. medchemexpress.com By comparing the effects of systemically administered peptides with the phenotypes of animals with tissue-specific genetic modifications, scientists can differentiate the roles of the circulating versus the local RAS in cardiovascular and renal function. mdpi.com These models have been critical in establishing that local RAS activation contributes significantly to pathologies like cardiac fibrosis and hypertrophy, independent of systemic blood pressure. mdpi.comechelon-inc.com
Comparative and Evolutionary Aspects of Angiotensinogen 1 14 Research
Species-Specific Differences in Angiotensinogen (B3276523) Sequences and Their Impact on Enzymatic Processing
The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance across vertebrates. cpcscientific.com However, the components of this system, particularly the substrate angiotensinogen and the enzymes that process it, exhibit significant species-to-species variation. These differences in the primary amino acid sequence of angiotensinogen have a profound impact on the efficiency and specificity of enzymatic cleavage by proteases like renin and angiotensin-converting enzyme (ACE). eurogentec.comgenscript.com
A pivotal example of this specificity is the interaction between renin and angiotensinogen from different species. Structural studies have revealed that the binding pockets of renin are shaped to recognize and accommodate specific residues on the angiotensinogen N-terminus. innopep.com This co-evolution of enzyme and substrate leads to highly specific, and often limited, cross-species reactivity. For instance, porcine renin is a poor catalyst for the cleavage of primate (including human) angiotensinogen, and conversely, human renin is inefficient at processing porcine angiotensinogen. medchemexpress.comchemicalbook.com This incompatibility is a significant consideration in fields like xenotransplantation, where a pig kidney (producing pig renin) transplanted into a human may not be able to effectively regulate the recipient's RAS pathway. chemicalbook.com
Beyond the initial cleavage by renin, subsequent processing pathways also show species-dependent variations. In humans, ACE is a primary enzyme for converting angiotensin I to the potent vasoconstrictor angiotensin II. However, in other species and even in specific human tissues, enzymes like chymase play a dominant role. Studies comparing angiotensin II-forming pathways have shown that in the heart, chymase-like enzymes are the main contributors in humans and several other species, but not in pigs and rabbits, where ACE activity is more predominant. These enzymatic differences underscore the necessity of selecting appropriate animal models in cardiovascular research to ensure the findings are relevant to human physiology.
Comparative Studies with Other Angiotensinogen Fragments and Derivatives
Acetyl Angiotensinogen (1-14), porcine, is a synthetic fragment corresponding to the first 14 amino acids of porcine angiotensinogen, with an acetyl group added to its N-terminus. This peptide serves as a crucial substrate for in vitro studies of the RAS. Comparing its sequence with the equivalent fragments from other commonly studied species, such as humans and rats, reveals key amino acid substitutions that account for the species-specific enzymatic processing discussed previously.
The primary sequences for the (1-14) fragment of angiotensinogen in porcine, human, and rat sources are detailed below.
| Position | Porcine Angiotensinogen (1-14) | Human Angiotensinogen (1-14) eurogentec.com | Rat Angiotensinogen (1-14) |
|---|---|---|---|
| 1 | Asp | Asp | Asp |
| 2 | Arg | Arg | Arg |
| 3 | Val | Val | Val |
| 4 | Tyr | Tyr | Tyr |
| 5 | Ile | Ile | Ile |
| 6 | His | His | His |
| 7 | Pro | Pro | Pro |
| 8 | Phe | Phe | Phe |
| 9 | His | His | His |
| 10 | Leu | Leu | Leu |
| 11 | Leu | Val | Leu |
| 12 | Val | Ile | Tyr |
| 13 | Tyr | His | Tyr |
| 14 | Ser | Asn | Ser |
The core sequence recognized by renin (positions 1-10, yielding Angiotensin I) shows high conservation, but key differences emerge in positions 11 through 14. Notably:
Position 11: Porcine and rat sequences have Leucine (Leu), while the human sequence has Valine (Val).
Position 12: The sequences differ significantly with Valine (Val) in porcine, Isoleucine (Ile) in human, and Tyrosine (Tyr) in rat.
Position 13: Porcine has Tyrosine (Tyr), while human has Histidine (His) and rat has Tyrosine (Tyr).
Position 14: Porcine and rat sequences terminate with Serine (Ser), whereas the human sequence ends with Asparagine (Asn).
Investigating the Influence of N-terminal Acetylation on Enzymatic Recognition and Stability
N-terminal acetylation, the addition of an acetyl group to the first amino acid of a peptide or protein, is a widespread modification in eukaryotes. This modification has significant consequences for a peptide's biological activity, primarily by altering its stability and how it is recognized by other proteins, including enzymes.
Impact on Stability: One of the key functions of N-terminal acetylation is to enhance protein and peptide stability. The modification can protect against proteolytic degradation by exopeptidases that target the free N-terminal amino group. By neutralizing the positive charge of the N-terminus and adding a bulky, hydrophobic group, acetylation makes the peptide a poor substrate for certain proteases. This modification can prevent degradation pathways such as N-terminal ubiquitination, a process that tags proteins for destruction by the proteasome. Therefore, the acetylation of the porcine angiotensinogen fragment likely increases its half-life in experimental systems, making it a more stable substrate for enzymatic assays.
Impact on Enzymatic Recognition: The acetylated N-terminus fundamentally changes the chemical properties of the peptide, which directly influences its interaction with enzymes. For an enzyme to act on a substrate, it must first bind to it, a process governed by electrostatic and hydrophobic interactions. The N-terminal acetyl group can either promote or hinder this binding. In the context of the RAS, specific enzymes are adapted to recognize and process modified peptides. For example, the angiotensin-converting enzyme (ACE) possesses distinct domains, and its N-domain is known to be responsible for the degradation of certain N-acetylated peptides, such as N-acetyl-Ser-Asp-Lys-Pro. This demonstrates that enzymatic systems have evolved to specifically recognize and act upon acetylated termini. For Acetyl Angiotensinogen (1-14), the presence of the acetyl group is a critical feature that must be considered when studying its processing by renin or other enzymes, as it alters the substrate's structure and charge at a key interaction point.
Future Directions and Unresolved Questions in Acetyl Angiotensinogen 1 14 , Porcine Research
Elucidating the Full Spectrum of Proteolytic Processing and Product Generation
The primary and most well-understood proteolytic event involving angiotensinogen (B3276523) substrates is the cleavage by renin. wikipedia.orgnih.gov Renin, a highly specific aspartic protease, hydrolyzes the bond between Leu10 and Leu11 (in the porcine sequence) of Acetyl Angiotensinogen (1-14) to release the decapeptide Angiotensin I. nih.govnih.gov This product, Angiotensin I, is subsequently cleaved by Angiotensin-Converting Enzyme (ACE), primarily in the lungs, which removes the C-terminal dipeptide to form the potent vasoconstrictor, Angiotensin II. apexbt.comwikipedia.org
However, the proteolytic cascade is far more complex than this linear pathway suggests. Recent research has highlighted the roles of other enzymes and alternative pathways in processing angiotensinogen and its fragments. nih.gov For instance, enzymes like chymase can also convert Angiotensin I to Angiotensin II, representing an "ACE-independent" pathway. Furthermore, peptidases such as Aminopeptidase (B13392206) A can cleave Angiotensin II to form Angiotensin III, and ACE2 can degrade Angiotensin II to produce the vasodilatory peptide Angiotensin-(1-7). nih.govnih.govnih.gov
A significant unresolved question is the complete profile of peptides generated from Acetyl Angiotensinogen (1-14) in various tissue-specific contexts and the relative contribution of each enzymatic pathway. The processing of angiotensinogen fragments can vary significantly between the circulation and local tissues like the kidney, heart, or brain, which have their own local RAS. wikipedia.org Future studies must aim to comprehensively map these proteolytic events and the resulting peptide products.
Table 1: Key Enzymes in Angiotensinogen Processing and Their Products
| Enzyme | Substrate(s) | Primary Product(s) | Significance |
|---|---|---|---|
| Renin | Acetyl Angiotensinogen (1-14) | Angiotensin I | The rate-limiting step in the RAS cascade. nih.gov |
| Angiotensin-Converting Enzyme (ACE) | Angiotensin I | Angiotensin II | Primary pathway for generating the main effector peptide of the RAS. wikipedia.org |
| Chymase | Angiotensin I | Angiotensin II | An alternative, ACE-independent pathway for Angiotensin II formation, particularly in certain tissues. |
| Angiotensin-Converting Enzyme 2 (ACE2) | Angiotensin II, Angiotensin I | Angiotensin-(1-7), Angiotensin-(1-9) | Forms counter-regulatory peptides that often oppose the actions of Angiotensin II. nih.govnih.gov |
| Aminopeptidase A (APA) | Angiotensin II | Angiotensin III | Generates another biologically active angiotensin peptide. nih.govnih.gov |
Advanced Structural-Activity Relationship Studies for Enzyme-Substrate Interactions
Understanding the precise molecular interactions between Acetyl Angiotensinogen (1-14) and the enzymes that process it is fundamental to designing targeted therapies. Structure-activity relationship (SAR) studies explore how the chemical structure of the substrate affects its biological activity, including binding affinity and cleavage rate. For renin, the amino acid sequence surrounding the scissile bond is critical for recognition and catalysis. researchgate.net Similarly, the activity of ACE is heavily influenced by the C-terminal residues of its substrates. mdpi.com
Recent breakthroughs in structural biology, including high-resolution X-ray crystallography and cryo-electron microscopy, have provided unprecedented views of these enzyme-substrate complexes. nih.govresearchgate.net For example, the crystal structure of the renin-angiotensinogen encounter complex revealed that angiotensinogen undergoes significant conformational changes to dock its N-terminal tail into the active site of renin. nih.gov These studies show that interactions outside the immediate active site cleft are crucial for substrate specificity. nih.govresearchgate.net
Future research will increasingly rely on computational methods, such as molecular docking and molecular dynamics simulations, to complement experimental data. mdpi.comnih.govmdpi.com These in silico approaches can predict how specific amino acid substitutions in the angiotensinogen sequence would affect binding energy and interaction stability, guiding the development of more specific enzyme inhibitors or modified substrates. mdpi.comnih.gov A key unresolved area is to fully map the allosteric communication networks within these enzyme-substrate complexes, which could unveil novel sites for therapeutic intervention beyond the active site.
Development of Novel Research Probes and Methodologies for RAS Component Analysis
Advancing the study of Acetyl Angiotensinogen (1-14) metabolism requires sophisticated tools for the sensitive and specific detection of its various cleavage products and the enzymes involved. The development of novel research probes and analytical methodologies is a critical future direction.
Traditionally, the analysis of angiotensin peptides has relied on techniques like radioimmunoassay (RIA) combined with high-performance liquid chromatography (HPLC). springernature.com While sensitive, these methods can be time-consuming and may have issues with antibody cross-reactivity. nih.gov Modern analytical methods are increasingly shifting towards liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity, specificity, and the ability to measure multiple peptides simultaneously in a single sample. nih.govnih.govnih.gov
Beyond quantification, molecular imaging probes are being developed to visualize RAS components and activity in real-time within living systems. These include radiolabeled peptides for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging, which can track the biodistribution of angiotensin receptor ligands. nih.gov Another area of innovation is the creation of specific probes for measuring enzyme activity, such as fluorogenic substrates that release a fluorescent signal upon cleavage.
Future efforts will likely focus on creating "smart" probes that can be activated only in the presence of a specific enzyme, reducing background noise and increasing sensitivity. Furthermore, combining these advanced probes with high-resolution imaging techniques will enable researchers to study the spatial and temporal dynamics of RAS activity at the cellular and subcellular levels.
Table 2: Methodologies for RAS Component Analysis
| Methodology | Application | Advantages | Future Directions |
|---|---|---|---|
| HPLC with Radioimmunoassay (RIA) | Quantification of specific angiotensin peptides. springernature.com | High sensitivity. | Largely being superseded by MS methods due to specificity and safety concerns. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Simultaneous quantification of multiple angiotensin peptides. nih.govnih.gov | High specificity and selectivity; high-throughput capability. | Improving extraction methods for complex biological samples; miniaturization for smaller sample volumes. |
| Molecular Imaging (PET, SPECT) | In vivo visualization of receptor distribution and density. nih.gov | Non-invasive; provides spatial information in a living organism. | Development of probes with higher affinity and specificity; multimodal probes for simultaneous imaging of different targets. |
| Fluorogenic/Chromogenic Assays | Measurement of specific enzyme activity in vitro. | Real-time kinetic analysis; suitable for high-throughput screening. | Designing probes for in vivo use; probes with higher quantum yield and photostability. |
Integration with High-Throughput Omics Technologies (e.g., Peptidomics, Proteomics) for Comprehensive Understanding
To capture the full complexity of the RAS, researchers are moving beyond the study of individual components and embracing systems-level approaches. The integration of high-throughput "omics" technologies is essential for building a comprehensive model of how substrates like Acetyl Angiotensinogen (1-14) are processed and regulated. ahajournals.org
Peptidomics , the large-scale study of peptides, is particularly suited to this challenge. Using advanced mass spectrometry, peptidomics can identify and quantify the entire constellation of peptides—the "peptidome"—present in a biological sample. oup.com Applying this to the RAS can reveal novel cleavage products of angiotensinogen and provide a quantitative snapshot of the activity of various enzymatic pathways simultaneously. nih.gov
Proteomics , the study of the entire set of proteins, complements this by identifying and quantifying the enzymes (renin, ACE, ACE2, etc.) and receptors that constitute the RAS machinery in a given cell or tissue. mdpi.com This allows researchers to correlate the abundance of specific enzymes with the observed peptide profiles.
A particularly exciting frontier is the application of single-cell multi-omics . nih.gov These revolutionary techniques allow for the simultaneous analysis of the transcriptome (RNA) and other molecular layers (e.g., chromatin accessibility via scATAC-seq) within individual cells. researchgate.netacrabstracts.org This can reveal which specific cell types within a tissue are expressing the key RAS components and how this expression changes in response to stimuli or disease, providing unprecedented resolution. researchgate.net Integrating these multi-omics datasets will be key to understanding the cellular heterogeneity of the RAS and how its dysregulation at the cellular level contributes to pathology. nih.govacrabstracts.org
Table 3: Contributions of Omics Technologies to RAS Research
| Omics Technology | Primary Focus | Contribution to Understanding Acetyl Angiotensinogen (1-14) Metabolism |
|---|---|---|
| Peptidomics | Global analysis of peptides. oup.com | Identifies the full range of cleavage products generated from the substrate in a given system; quantifies pathway flux. |
| Proteomics | Global analysis of proteins. mdpi.com | Identifies and quantifies the abundance of processing enzymes (e.g., Renin, ACE) and receptors. |
| Transcriptomics (especially single-cell) | Analysis of RNA transcripts. researchgate.net | Reveals which cells are expressing the genes for RAS components and how this expression is regulated. |
| Multi-Omics Integration | Combined analysis of data from multiple omics layers. nih.gov | Creates a holistic model linking gene expression to enzyme levels and resultant peptide products, providing a systems-level view of RAS regulation. |
Q & A
Q. Advanced
- Resin selection : Use Fmoc-protected Wang resin for C-terminal carboxylate formation.
- Coupling efficiency : Monitor via Kaiser test after each amino acid addition; double couplings may be needed for sterically hindered residues (e.g., Val, Leu).
- Acetylation : Treat the N-terminus with acetic anhydride/DMF (1:4 v/v) for 2 hr post-synthesis.
- Purification : Reverse-phase HPLC (C18 column, 5–95% acetonitrile/0.1% TFA gradient) achieves >95% purity. Validate with LC-MS .
How can researchers design in vivo experiments to study this compound in hypertension models?
Q. Advanced
- Animal models : Use spontaneously hypertensive rats (SHRs) or angiotensinogen-knockout mice.
- Dosage : Administer 1–10 mg/kg via osmotic minipump for steady-state delivery.
- Endpoints : Measure plasma renin activity (PRA) and angiotensin II levels via ELISA. Include sham-treated controls to distinguish peptide effects from endogenous RAS activity .
- Data validation : Cross-validate with RNA-seq of liver tissue (angiotensinogen expression) and histopathology of renal vasculature .
How should discrepancies in bioactivity data between batches of this compound be resolved?
Q. Advanced
- Source analysis : Compare vendor certificates of analysis (CoAs) for purity (>95% by HPLC), trifluoroacetate (TFA) salt content, and endotoxin levels (<0.1 EU/mg).
- Functional assays : Test renin cleavage efficiency in vitro (1 µM peptide + 10 nM renin, pH 6.5, 37°C) and quantify angiotensin I via LC-MS/MS.
- Contamination checks : Use SDS-PAGE to detect truncated fragments or aggregates. Batch variability often arises from improper storage (-20°C, lyophilized) or residual solvents .
What advanced analytical methods are recommended for assessing peptide stability and degradation products?
Q. Advanced
- Stability profiling : Incubate peptide in PBS (pH 7.4, 37°C) for 24–72 hr. Analyze aliquots via MALDI-TOF MS to detect deamidation (Asn/Gln residues) or oxidation (Met, His).
- Forced degradation : Expose to 0.1% H₂O₂ (oxidative stress) or 50°C (thermal stress) for accelerated stability studies.
- Quantitative NMR : Use ¹H-NMR with ERETIC2 calibration to quantify degradation products without internal standards .
How can researchers reconcile conflicting data on this compound’s role in immune modulation?
Q. Advanced
- Contextual factors : Assess study design variables (e.g., peptide concentration, immune cell type). For example, dendritic cells may process the peptide differently than macrophages.
- Pathway analysis : Use phosphoproteomics (e.g., Luminex assays) to map RAS-immune crosstalk, focusing on NF-κB and MAPK pathways.
- Negative controls : Include scrambled-sequence peptides to rule out nonspecific immune activation. Contradictions often arise from off-target effects or endotoxin contamination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
